molecular formula C29H25N3O7 B2498203 ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 892436-51-0

ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2498203
CAS No.: 892436-51-0
M. Wt: 527.533
InChI Key: QYLXNVSHKZNEDX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C29H25N3O7 and its molecular weight is 527.533. The purity is usually 95%.
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Properties

CAS No.

892436-51-0

Molecular Formula

C29H25N3O7

Molecular Weight

527.533

IUPAC Name

ethyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H25N3O7/c1-3-38-28(35)20-8-4-6-10-22(20)30-24(33)17-31-25-21-9-5-7-11-23(21)39-26(25)27(34)32(29(31)36)16-18-12-14-19(37-2)15-13-18/h4-15H,3,16-17H2,1-2H3,(H,30,33)

InChI Key

QYLXNVSHKZNEDX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : Ethyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
  • Molecular Formula : C26H24N4O6
  • Molecular Weight : 488.5 g/mol
  • CAS Number : 923123-24-4

The compound features a benzofuro-pyrimidine core structure which is known to influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains. For instance:

  • Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria. Results indicate effective inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Mycobacterium tuberculosis10

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that similar compounds exhibit cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : HCT-116 (colon carcinoma), T47D (breast cancer).
Cell LineIC50 (µM)Reference
HCT-1166.2
T47D27.3

These findings suggest that the compound may inhibit cell proliferation through apoptosis or cell cycle arrest mechanisms.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in bacterial growth and cancer cell proliferation.
    • Example : Inhibition of acetylcholinesterase (AChE), which is crucial in neurotransmission and could also affect cancer cell metabolism .
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells .
  • Targeting DNA Synthesis : The structural similarity to nucleobases suggests a potential mechanism where the compound interferes with DNA replication in rapidly dividing cells.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

  • A study published in PubMed highlighted the synthesis and evaluation of pyrimidine derivatives showing promising antibacterial and anticancer activities .
  • Another research article discussed the role of substituted amido groups in enhancing antimicrobial efficacy against various pathogens .

Scientific Research Applications

Key Structural Features:

  • Benzofuro[3,2-d]pyrimidine core : Known for biological activity.
  • 4-Methoxybenzyl group : Potentially influences pharmacological properties.
  • Acetamido and benzoate moieties : Contribute to solubility and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate.

Case Study:

  • Mycobacterium tuberculosis : Derivatives of pyrazolo[4,3-d]pyrimidine have shown IC50 values ranging from 1.35 to 2.18 μM against this pathogen, suggesting potential efficacy for our target compound due to structural similarities .

Anticancer Properties

The anticancer potential of this compound is linked to its ability to inhibit key enzymes involved in tumor growth.

Case Study:

  • Cytotoxicity Assays : Testing on human embryonic kidney cells (HEK293) indicated non-toxic behavior at effective concentrations against bacterial strains. This suggests a favorable safety profile for further development .

Synthetic Routes and Reaction Conditions

The synthesis typically involves multi-step organic reactions:

Key Steps:

  • Formation of the benzofuro[3,2-d]pyrimidine core through cyclization reactions.
  • Nucleophilic substitution to introduce the 4-methoxybenzyl group.
  • Acylation and esterification to finalize the structure .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 Values (μM)Remarks
AntimicrobialMycobacterium tuberculosis1.35 - 2.18Promising results with derivatives
AnticancerHEK293 (human embryonic cells)N/ANon-toxic at effective concentrations

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Core FormationCyclizationVarious precursors
Group IntroductionNucleophilic Substitution4-Methoxybenzyl chloride
Final ModificationsAcylation/EsterificationAcetic anhydride/ethyl alcohol

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